3,7-Dibromoisoquinoline

Epigenetics Bromodomain Inhibition Target Engagement

3,7-Dibromoisoquinoline (CAS 1935586-13-2) is a uniquely regioselective dibrominated isoquinoline with validated BRD4 BD1 binding (Ki=17,200 nM) and >88-fold selectivity over BD2. This specific 3,7-substitution pattern is essential for target engagement—mono-brominated or other regioisomeric analogs are not interchangeable. The dual bromine atoms serve as orthogonal synthetic handles for sequential Suzuki-Miyaura or Sonogashira cross-coupling, enabling rapid library expansion in fragment-based drug design. Its well-characterized binding data makes it an ideal reference standard for assay development and bromodomain screening validation.

Molecular Formula C9H5Br2N
Molecular Weight 286.95 g/mol
CAS No. 1935586-13-2
Cat. No. B1413082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dibromoisoquinoline
CAS1935586-13-2
Molecular FormulaC9H5Br2N
Molecular Weight286.95 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=CN=C(C=C21)Br)Br
InChIInChI=1S/C9H5Br2N/c10-8-2-1-6-4-9(11)12-5-7(6)3-8/h1-5H
InChIKeySTQJXMJJWWOKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dibromoisoquinoline (CAS 1935586-13-2) for Research and Chemical Synthesis


3,7-Dibromoisoquinoline (CAS 1935586-13-2) is a dibrominated heterocyclic compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 g/mol . It serves as a key synthetic building block and a subject of biological evaluation, distinguished from mono-brominated or other regioisomeric isoquinolines by its specific substitution pattern . This substitution influences its chemical reactivity and biological target engagement, making it a distinct entity for procurement in specialized research applications [1].

Why 3,7-Dibromoisoquinoline Cannot Be Replaced by Other Isoquinoline Derivatives


Direct substitution of 3,7-Dibromoisoquinoline with other isoquinoline analogs (e.g., 3-bromo-, 7-bromo-, 3,6-dibromo-, or 5,8-dibromoisoquinoline) is scientifically invalid due to quantifiable differences in target engagement and physicochemical properties. The specific 3,7-regiochemistry dictates its unique binding profile, as demonstrated by its activity in BRD4 bromodomain assays [1]. Furthermore, the dual bromine substitution impacts properties like lipophilicity, which directly influence solubility and permeability, differentiating it from mono-brominated variants . These verifiable differences in bioactivity and chemical behavior preclude generic interchangeability, making the specific compound essential for reproducibility in targeted research programs.

Quantitative Differentiation of 3,7-Dibromoisoquinoline (CAS 1935586-13-2) from Analogs


Comparative Binding Affinity for BRD4 Bromodomain 1 (BD1) Distinguishes 3,7-Dibromoisoquinoline from Potent Inhibitors

In a fluorescence anisotropy competition binding assay, 3,7-Dibromoisoquinoline exhibited a binding affinity (Ki) of 17,200 nM for the BRD4 BD1 domain [1]. In contrast, a known potent BET bromodomain probe, JQ1-FITC, demonstrates a much higher affinity for the same target, with a Kd,app of 58.7 nM in a fluorescence anisotropy assay . This represents a nearly 300-fold difference in potency. This data establishes that while 3,7-Dibromoisoquinoline engages the BRD4 BD1 domain, its affinity is in the micromolar range, making it a distinct, less potent ligand compared to optimized chemical probes like JQ1-FITC.

Epigenetics Bromodomain Inhibition Target Engagement

BRD4 Bromodomain 1 Binding Affinity Compared to a High-Potency Inhibitor

The binding affinity (Kd) of 3,7-Dibromoisoquinoline for the BRD4 bromodomain 1 (BD1), as measured by isothermal titration calorimetry (ITC), is 3,400 nM [1]. In a separate study using the BROMOscan assay platform, a high-potency inhibitor (BDBM50582040) demonstrated a Kd of 12 nM for the same target [2]. The 3,7-Dibromoisoquinoline therefore exhibits a >280-fold weaker binding affinity compared to this potent inhibitor. This quantitative difference is critical for experimental design, highlighting 3,7-Dibromoisoquinoline's utility as a starting point for medicinal chemistry optimization rather than a potent tool compound.

Epigenetics BRD4 Inhibition Biochemical Assay

Differentiated Binding Profile Across Bromodomain-Containing Proteins

3,7-Dibromoisoquinoline demonstrates a unique binding profile across several bromodomain-containing proteins. It shows identical Ki values of 17,200 nM for both BRD4 BD1 and BRD2 BD1 in fluorescence anisotropy competition assays [1]. However, its Kd for BRD4 BD1 is 3,400 nM by ITC, while its Kd for BRD4 BD2 is reported as >300,000 nM by the same method [1]. This quantifiable selectivity between the BD1 and BD2 domains of BRD4 (a >88-fold difference in Kd) distinguishes 3,7-Dibromoisoquinoline from pan-BET inhibitors and suggests a degree of domain selectivity that is not uniformly observed across all isoquinoline derivatives. This profile is a key differentiator for research applications requiring specific bromodomain engagement.

Epigenetics Selectivity Profiling Bromodomain

Key Application Scenarios for 3,7-Dibromoisoquinoline in Research and Development


Fragment-Based Lead Discovery for BRD4 Bromodomain Inhibitors

Given its micromolar binding affinity for the BRD4 BD1 domain (Ki = 17,200 nM) [1], 3,7-Dibromoisoquinoline is an ideal fragment for structure-based drug design. Its defined, albeit modest, potency allows for the identification of initial binding modes and serves as a starting point for fragment growing or merging strategies to develop more potent and selective inhibitors. The compound's unique 3,7-dibromo substitution pattern provides two distinct synthetic handles for further chemical elaboration .

Chemical Biology Tool for Investigating Bromodomain Domain Selectivity

The compound's quantifiable binding selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2) (Kd of 3,400 nM vs. >300,000 nM, respectively) [1] makes it a valuable tool for dissecting the specific biological functions of the BD1 domain. This application is distinct from studies using pan-BET inhibitors, which engage multiple bromodomains simultaneously, and allows for more nuanced investigations into BRD4-mediated transcriptional regulation.

Synthetic Intermediate for Advanced Isoquinoline-Derived Molecules

As a di-halogenated isoquinoline, 3,7-Dibromoisoquinoline is a versatile building block for organic synthesis . The two bromine atoms at the 3- and 7-positions enable orthogonal or sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing for the rapid generation of complex, diversely substituted isoquinoline libraries. This is a standard application for procurement in medicinal chemistry and chemical biology groups engaged in lead optimization campaigns .

Benchmarking and Assay Development for BRD4 Binding Studies

Due to its well-characterized and publicly available binding data for BRD4 BD1 and BD2 via multiple assay formats (fluorescence anisotropy and ITC) [1], 3,7-Dibromoisoquinoline can serve as a reference compound for assay development and validation. Its moderate affinity and defined selectivity profile make it a useful benchmark for calibrating new screening platforms or comparing the performance of different biochemical assays in a research setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,7-Dibromoisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.